3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
The compound 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione features a pyrido[3,4-d]pyrimidine core fused with a piperazine ring and a benzothiazole-dione moiety. Key structural attributes include:
- Pyrido[3,4-d]pyrimidine: A bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with kinase ATP-binding sites .
- Piperazine linker: Provides conformational flexibility, facilitating interactions with diverse biological targets.
- Benzothiazole-1,1-dione: Introduces a sulfone group, likely improving solubility and metabolic stability compared to non-polar analogs .
Properties
IUPAC Name |
3-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-8-10-25(11-9-24)19-15-4-2-3-5-17(15)28(26,27)23-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHOTQOBQJPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets.
Mode of Action
It’s worth noting that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of tyrosine kinases, which play crucial roles in various cellular processes, including cell growth and differentiation. Therefore, it’s plausible that this compound could affect similar pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells. This suggests that the compound might have similar properties, impacting its bioavailability.
Result of Action
Similar compounds have been used in the treatment of diseases like leukemia, suggesting that this compound might have similar therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Table 1: Core Structure Comparisons
Key Observations :
- The target compound’s pyrido[3,4-d]pyrimidine core is structurally analogous to 44g but diverges from the thieno[3,2-d]pyrimidine in , which may reduce planarity and affect binding pocket interactions.
Piperazine Substituent Variations
Table 2: Piperazine Functionalization Trends
Key Observations :
- The target compound’s 2-methylpyrido group on piperazine is bulkier than alkyl substituents in derivatives, possibly reducing off-target effects but increasing metabolic stability challenges.
- Compared to 44g ’s pyridinyl group, the methylpyrido substituent may reduce polarity, affecting solubility and distribution.
Electronic and Solubility Profiles
Table 3: Electronic and Physicochemical Properties
Key Observations :
Research Findings and Implications
- Selectivity : The 2-methylpyrido group in the target compound may enhance kinase selectivity over derivatives with smaller substituents (e.g., methyl or ethyl in ) by filling hydrophobic subpockets .
- Synthetic Accessibility : Piperazine-linked compounds (e.g., ) often employ reductive amination or nucleophilic substitution, suggesting feasible scalability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
